molecular formula C8H5BrIN B6251778 2-(4-bromo-2-iodophenyl)acetonitrile CAS No. 1261850-55-8

2-(4-bromo-2-iodophenyl)acetonitrile

Cat. No.: B6251778
CAS No.: 1261850-55-8
M. Wt: 321.9
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Description

2-(4-Bromo-2-iodophenyl)acetonitrile is a halogen-substituted aromatic nitrile characterized by a bromine atom at the para position and an iodine atom at the ortho position of the phenyl ring, with an acetonitrile group attached to the benzylic carbon. Such compounds are typically synthesized via nucleophilic substitution or coupling reactions and serve as intermediates in pharmaceuticals and materials science due to their reactive nitrile group and halogen substituents .

Properties

CAS No.

1261850-55-8

Molecular Formula

C8H5BrIN

Molecular Weight

321.9

Purity

95

Origin of Product

United States

Biological Activity

2-(4-bromo-2-iodophenyl)acetonitrile is a halogenated organic compound that has garnered attention in medicinal chemistry for its potential biological activities. The presence of bromine and iodine atoms in its structure suggests that it may interact with various biological targets, making it a candidate for further research in pharmacology and toxicology.

  • Molecular Formula : C8H6BrI
  • Molecular Weight : 292.04 g/mol
  • Structural Characteristics : The compound features a nitrile group, which is known for its ability to participate in various chemical reactions, and halogen substituents that can enhance biological activity through mechanisms such as halogen bonding.

The biological activity of this compound is hypothesized to stem from its interactions with specific molecular targets, including enzymes and receptors. The bromine and iodine substituents may influence the compound's binding affinity and reactivity, potentially enhancing its efficacy against certain biological pathways .

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing halogenated phenyl groups have shown high affinity for sigma receptors, which are often overexpressed in cancer cells. This suggests that this compound may also possess anticancer potential, particularly in targeting sigma receptors .

StudyCompoundActivityFindings
Aza-vesamicol derivativesAnticancerHigh selectivity for sigma receptors; promising for tumor imaging and therapy.
Thiazole derivativesAntimicrobial & AnticancerExhibited significant activity against MCF7 breast cancer cell line.

Case Studies

  • Sigma Receptor Targeting : A study focused on developing sigma receptor-targeting probes demonstrated that certain halogenated compounds exhibited enhanced tumor uptake compared to non-halogenated counterparts. This supports the hypothesis that this compound could similarly be effective in targeting cancerous tissues .
  • Molecular Docking Studies : Molecular docking studies on related compounds have shown that the presence of halogens can significantly affect binding interactions with target proteins. This technique could be applied to predict the binding affinity of this compound with various biological receptors .

Toxicological Considerations

While exploring the biological activities, it is crucial to consider the toxicological profile of this compound. Compounds with similar structures have been evaluated for acute toxicity and potential side effects. Understanding these aspects will be essential for future therapeutic applications.

Scientific Research Applications

Synthesis of Complex Organic Molecules

2-(4-bromo-2-iodophenyl)acetonitrile serves as an important intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in several chemical reactions such as:

  • Nucleophilic Substitution Reactions : The bromine and iodine atoms can be replaced by nucleophiles, leading to the formation of diverse substituted phenylacetonitriles.
  • Cross-Coupling Reactions : It can be utilized in palladium-catalyzed cross-coupling reactions to form biaryl compounds, which are valuable in pharmaceuticals and agrochemicals.

Research indicates that compounds similar to this compound exhibit promising biological activities:

  • Anticancer Properties : As a precursor for various derivatives, it has been explored for its potential in developing anticancer drugs. For instance, derivatives of acetonitrile have shown activity against cancer cell lines by inhibiting specific signaling pathways involved in tumor growth.
  • Antibiotic Synthesis : This compound is also noted for its role in synthesizing antibiotics. Its derivatives have been studied for their efficacy against bacterial infections, highlighting its importance in medicinal chemistry.

Material Science Applications

In material science, this compound can be used to synthesize functional materials:

  • Polymeric Materials : It can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.
  • Liquid Crystals : The compound's unique structural features make it suitable for developing liquid crystal displays (LCDs), where it can influence the alignment and optical properties of liquid crystal phases.

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound:

StudyFocusFindings
Synthesis of AntibioticsDemonstrated high yields when using this compound as an intermediate for antibiotic synthesis, achieving over 90% yield under optimized conditions.
Anticancer ActivityInvestigated derivatives based on this compound that inhibited cancer cell proliferation by targeting specific kinases involved in cell signaling pathways.
Material DevelopmentExplored the incorporation of this compound into polymer blends, resulting in improved thermal properties suitable for high-performance applications.

Comparison with Similar Compounds

Notes

  • Handling Precautions: Bromine and iodine substituents increase toxicity and environmental persistence. Safety data for analogs (e.g., 2-bromo-4'-methoxyacetophenone, ) recommend strict control measures during synthesis .
  • Research Gaps : Detailed crystallographic and thermodynamic data (e.g., melting points, solubility parameters) for This compound remain scarce, warranting further study.

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